

Application Notes and Protocols for TMP195 in Acute Kidney Injury Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TMP195

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **TMP195**, a selective Class IIa histone deacetylase (HDAC) inhibitor, in preclinical murine models of acute kidney injury (AKI). The information presented is collated from peer-reviewed research and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **TMP195** in AKI.

Introduction

Acute kidney injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Sepsis-associated AKI (SA-AKI) is a major cause of mortality in critically ill patients, and effective therapeutic strategies are currently lacking.^{[1][2][3][4]}

Recent studies have highlighted the potential of HDAC inhibitors in treating AKI.^{[1][2][3][4]}

TMP195, a selective inhibitor of Class IIa HDACs, has demonstrated a significant renoprotective effect in a murine model of SA-AKI induced by lipopolysaccharide (LPS).^{[1][2][3][4]} **TMP195** mitigates renal tubular cell apoptosis and inflammation, suggesting that targeting Class IIa HDACs could be a novel therapeutic approach for SA-AKI.^{[1][2][3][4]}

Mechanism of Action

TMP195 exerts its protective effects in AKI through multiple mechanisms. It has been shown to inhibit the expression of HDAC4, a major isoform of Class IIa HDACs that is upregulated in the

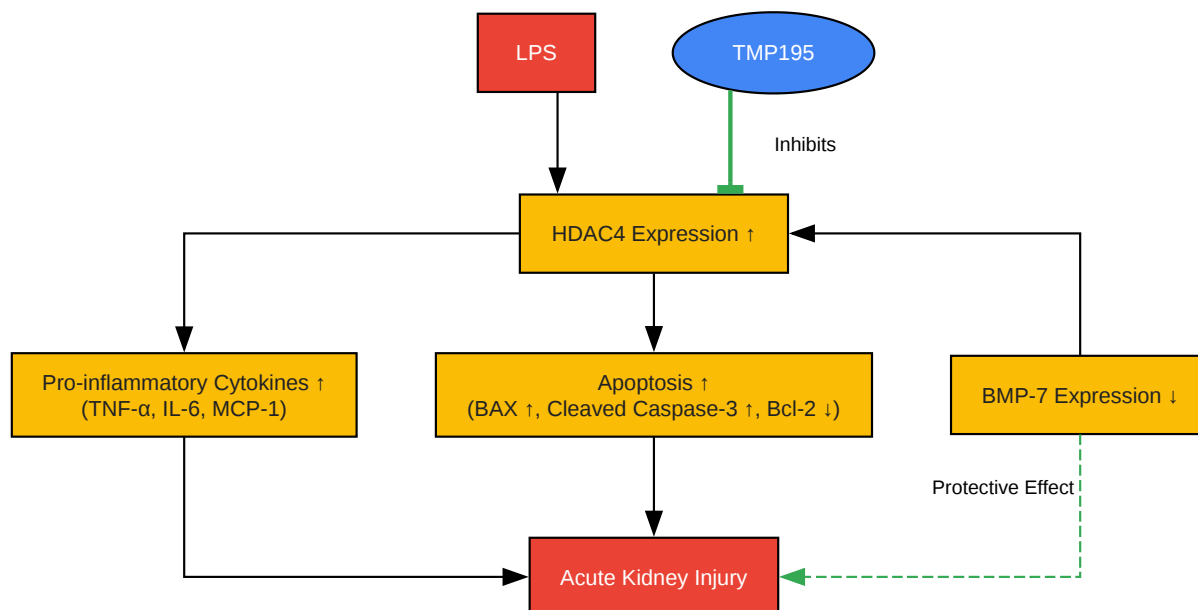
kidney during AKI.[1][5] This inhibition leads to an increase in histone H3 acetylation.[1][3][4]

Key mechanistic actions of **TMP195** in AKI models include:

- Anti-inflammatory effects: **TMP195** suppresses the expression of pro-inflammatory cytokines and chemokines such as TNF- α , IL-1 β , IL-6, MCP-1, and ICAM-1.[1][2][3][4] It also reduces the infiltration of macrophages into the injured kidney.[1]
- Anti-apoptotic effects: **TMP195** treatment reduces renal tubular cell apoptosis.[1][2][3][4][5] It achieves this by decreasing the expression of the pro-apoptotic protein BAX and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1][2][5]
- Preservation of Bone Morphogenetic Protein-7 (BMP-7): **TMP195** prevents the downregulation of BMP-7, a protein crucial for kidney protection and regeneration.[1][2][5]
- Reduction of Kidney Injury Markers: Treatment with **TMP195** attenuates the renal expression of neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1), which are established biomarkers of tubular injury.[1][2][3][4]

Signaling Pathway

The proposed signaling pathway for **TMP195**'s action in LPS-induced AKI is depicted below. LPS triggers a cascade of inflammatory and apoptotic signals. **TMP195**, by inhibiting Class IIa HDACs (specifically HDAC4), counteracts these detrimental effects.



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Caption: **TMP195** signaling in AKI.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Kidney Injury Model

This protocol describes the induction of sepsis-associated AKI in mice using LPS.

- Animals: Male C57BL/6 mice (6-8 weeks old).
- Reagents:
 - Lipopolysaccharide (LPS) from Escherichia coli.
 - **TMP195**.
 - Vehicle for **TMP195**: 10% DMSO and 90% corn oil.[1]

- Procedure:
 - Induce AKI by a single intraperitoneal (IP) injection of LPS at a dose of 20 mg/kg.[\[1\]](#)
 - Immediately after LPS injection, administer **TMP195** via IP injection at a dose of 50 mg/kg/day.[\[1\]](#)
 - The control group should receive an equal volume of the vehicle.[\[1\]](#)
 - Euthanize the mice 24 hours after the injections.[\[1\]](#)
 - Collect blood and kidney tissues for subsequent analysis.[\[1\]](#)

Assessment of Renal Function

- Serum Creatinine and Blood Urea Nitrogen (BUN):
 - Collect blood samples via cardiac puncture at the time of euthanasia.
 - Allow the blood to clot and then centrifuge to separate the serum.
 - Measure serum creatinine and BUN levels using an automated biochemistry analyzer.

Histological Analysis

- Periodic Acid-Schiff (PAS) Staining:
 - Fix kidney tissues in 4% paraformaldehyde and embed in paraffin.
 - Cut 3 µm-thick sections.
 - Stain the sections with PAS to assess tubulointerstitial injury, including interstitial inflammation, fibrosis, tubular atrophy, and dilation.[\[1\]](#)

Western Blot Analysis

- Homogenize kidney tissue samples in lysis buffer.
- Determine protein concentration using a BCA protein assay kit.

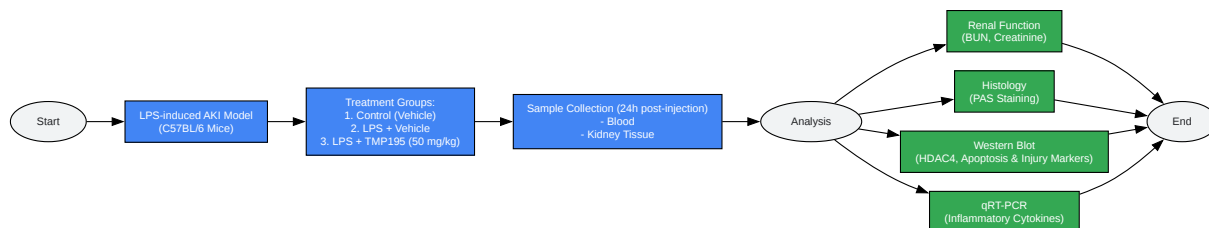
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then incubate with primary antibodies against HDAC4, acetyl-histone H3, NGAL, KIM-1, BAX, Bcl-2, cleaved caspase-3, and BMP-7.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
- Quantify band density and normalize to a loading control such as α -tubulin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

- Isolate total RNA from kidney tissues using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green master mix and specific primers for genes of interest (e.g., Tnf- α , Il-6, Mcp-1).
- Normalize the expression levels to a housekeeping gene such as Gapdh.

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of **TMP195** in an LPS-induced AKI model.



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Caption: Experimental workflow.

Data Presentation

The following tables summarize the quantitative data on the effects of **TMP195** in the LPS-induced AKI model.

Table 1: Effect of TMP195 on Renal Function and Injury Markers

Parameter	Control	LPS + Vehicle	LPS + TMP195
BUN (mg/dL)	9.42 ± 1.65	54.42 ± 8.23	11.55 ± 3.96
Serum Creatinine (mg/dL)	Significantly lower than LPS	Significantly increased	Significantly reduced vs. LPS
NGAL Expression	Low	Significantly increased	Significantly reduced vs. LPS
KIM-1 Expression	Low	Significantly increased	Significantly reduced vs. LPS
Tubulointerstitial Injury Score	Low	Significantly increased	Significantly reduced vs. LPS

Data are presented as mean \pm SE. Data for BUN is extracted from the cited literature.^[1] Other values are described qualitatively based on the findings.

Table 2: Effect of TMP195 on Apoptosis and Related Proteins

Protein	Control	LPS + Vehicle	LPS + TMP195
HDAC4	Low	Dramatically increased	Partially reduced vs. LPS
Acetyl-Histone H3	High	Reduced	Elevated vs. LPS
BAX	Low	Increased	Reduced vs. LPS
Cleaved Caspase-3	Low	Increased	Reduced vs. LPS
Bcl-2	High	Decreased	Increased vs. LPS
BMP-7	High	Decreased	Increased vs. LPS

Changes are described qualitatively based on the findings in the cited literature.^{[1][5]}

Table 3: Effect of TMP195 on Pro-inflammatory Cytokines and Chemokines

Gene/Protein	Control	LPS + Vehicle	LPS + TMP195
TNF- α	Low	Upregulated	Inhibited vs. LPS
IL-1 β	Low	Upregulated	Inhibited vs. LPS
IL-6	Low	Upregulated	Inhibited vs. LPS
MCP-1	Low	Upregulated	Inhibited vs. LPS
ICAM-1	Low	Upregulated	Inhibited vs. LPS
Macrophage Infiltration	Low	Increased	Reduced vs. LPS

Changes are described qualitatively based on the findings in the cited literature.^{[1][2][3][4]}

Conclusion

TMP195 demonstrates significant therapeutic potential in preclinical models of acute kidney injury by targeting inflammation and apoptosis. The protocols and data presented here provide a solid foundation for researchers to further investigate the role of Class IIa HDAC inhibition as a novel strategy for the treatment of AKI. Further studies are warranted to explore the efficacy of **TMP195** in other AKI models and to elucidate the full spectrum of its mechanisms of action.

[1]

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